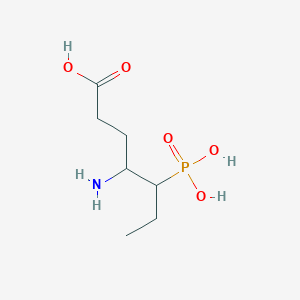

4-Amino-5-phosphonoheptanoic acid

Description

Properties

CAS No. |

133983-29-6 |

|---|---|

Molecular Formula |

C7H16NO5P |

Molecular Weight |

225.18 g/mol |

IUPAC Name |

4-amino-5-phosphonoheptanoic acid |

InChI |

InChI=1S/C7H16NO5P/c1-2-6(14(11,12)13)5(8)3-4-7(9)10/h5-6H,2-4,8H2,1H3,(H,9,10)(H2,11,12,13) |

InChI Key |

KIMRBNZIAMMDRY-UHFFFAOYSA-N |

SMILES |

CCC(C(CCC(=O)O)N)P(=O)(O)O |

Canonical SMILES |

CCC(C(CCC(=O)O)N)P(=O)(O)O |

Synonyms |

4-amino-5-phosphonoheptanoic acid |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacology

NMDA Receptor Antagonism

4-Amino-5-phosphonoheptanoic acid acts as a competitive antagonist at NMDA receptors. This action is critical in research related to neurodegenerative diseases, as excessive NMDA receptor activation can lead to excitotoxicity, contributing to conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that D-AP7 can protect against NMDA-induced neuronal death in animal models, highlighting its potential therapeutic benefits .

Case Study: Neuroprotection in Ischemia

In a study investigating the neuroprotective effects of NMDA antagonists, D-AP7 was administered to mice subjected to cerebral ischemia. The results indicated that D-AP7 significantly reduced neuronal loss compared to control groups, suggesting its potential utility in stroke treatment .

Cognitive Function and Learning

Impact on Learning and Memory

Research has demonstrated that D-AP7 can impair spatial learning and long-term potentiation (LTP) in vivo. In behavioral studies involving water maze tasks, rats infused with D-AP7 showed significant deficits in learning compared to those receiving saline solutions. This underscores the importance of NMDA receptor activity in cognitive processes .

Table 1: Effects of D-AP7 on Learning Tasks

| Study Reference | Animal Model | Task Type | Dose (mM) | Observed Effect |

|---|---|---|---|---|

| Rats | Water Maze | 20 | Impaired spatial learning | |

| Mice | Morris Water Maze | 50 | Reduced LTP induction |

Pain Management

Analgesic Properties

D-AP7 has been explored for its analgesic effects due to its role in modulating pain pathways through NMDA receptor inhibition. Research indicates that administration of D-AP7 can attenuate hyperalgesia and allodynia in animal models of neuropathic pain, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study: Neuropathic Pain Model

In a neuropathic pain model using rats, D-AP7 administration resulted in a significant reduction in pain responses measured by withdrawal reflexes, demonstrating its efficacy as an analgesic agent .

Cardiovascular Research

Role in Cardiovascular Responses

Studies have shown that D-AP7 can influence cardiovascular responses mediated by metabotropic glutamate receptors. In experiments where D-AP7 was microinjected into specific brain regions, alterations in blood pressure and sympathetic nerve activity were observed, indicating its broader physiological implications beyond neuropharmacology .

Table 2: Cardiovascular Effects of D-AP7

| Study Reference | Administration Route | Observed Effect |

|---|---|---|

| Microinjection | Altered mean arterial pressure | |

| Systemic Injection | Modulated sympathetic nerve activity |

Future Directions and Research Opportunities

The ongoing research into this compound continues to unveil new applications across various domains:

- Neurodegenerative Diseases : Further studies are needed to explore the long-term effects of D-AP7 on neurodegenerative conditions.

- Pain Management : Investigating optimal dosing regimens for chronic pain relief could enhance its clinical applicability.

- Cardiovascular Effects : Understanding the mechanisms by which D-AP7 influences cardiovascular function may open new avenues for treatment strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between 4-Amino-5-phosphonoheptanoic acid and related compounds:

2.2 Functional Differences

- Chain Length and Phosphono Group Position: this compound has a longer carbon chain (heptanoic) compared to AP5 (pentanoic), which may enhance lipid solubility and blood-brain barrier penetration. AP5 (C5 phosphono, pentanoic backbone) is a well-established NMDA antagonist, suggesting that shorter chains favor NMDA selectivity, while longer chains (e.g., heptanoic) may target other glutamate receptor subtypes .

- Functional Group Variations: Compounds like 5-(4-fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3) replace the phosphono group with a fluorophenyl-oxo moiety, shifting activity toward metabolic pathways (e.g., ketoacid dehydrogenases) rather than receptor modulation .

2.3 Pharmacological and Research Implications

- NMDA Receptor Modulation: AP5’s NMDA antagonism is attributed to its phosphono group mimicking glutamate’s carboxylate, competitively inhibiting receptor binding. The longer chain of this compound could either enhance binding via hydrophobic interactions or reduce specificity due to steric hindrance .

- This compound, with a similar structure, may warrant evaluation in models of Huntington’s or Alzheimer’s disease .

Q & A

Basic: What are the established synthetic routes for 4-amino-5-phosphonoheptanoic acid, and how can purity be optimized?

Synthesis typically involves phosphonate group introduction via Michaelis-Arbuzov or Horner-Wadsworth-Emmons reactions. For amino-phosphono derivatives, stepwise protection of the amino group (e.g., Fmoc/Boc) is critical to avoid side reactions during phosphorylation . Post-synthesis, purity optimization requires reversed-phase HPLC with UV/fluorescence detection, validated via mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm regiochemistry .

Basic: How is the structural integrity of this compound validated in experimental settings?

Combined spectroscopic techniques are essential:

- NMR : , , and NMR confirm backbone structure and phosphonate placement.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- FT-IR : Verifies functional groups (e.g., NH, P=O) .

For dynamic studies, circular dichroism (CD) or computational modeling (DFT) may assess conformational stability .

Advanced: What experimental designs are recommended to evaluate its NMDA receptor antagonism in vivo?

Leverage established epilepsy models (e.g., DBA/2 mice for sound-induced seizures) with intracerebroventricular (ICV) or intraperitoneal (IP) administration . Key parameters:

- Dose-response curves : Compare efficacy with known NMDA antagonists (e.g., 2-amino-7-phosphonoheptanoic acid) .

- Electrophysiology : Patch-clamp recordings in hippocampal slices to measure glutamate-evoked currents.

- Control groups : Include vehicle-only and receptor knockout models to isolate target effects.

Data should be analyzed using ANOVA with post-hoc Tukey tests, reporting p-values <0.05 as significant .

Advanced: How can contradictions in reported IC50_{50}50 values for NMDA receptor inhibition be resolved?

Discrepancies often arise from assay variability. Mitigation strategies:

- Standardize protocols : Use identical cell lines (e.g., HEK293T expressing GluN1/GluN2A) and buffer conditions (pH 7.4, 25°C).

- Cross-validate methods : Compare electrophysiology (IC) with radioligand displacement assays ().

- Meta-analysis : Pool data from ≥3 independent studies, applying weighted means and confidence intervals .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Key challenges:

- Matrix interference : Plasma proteins and lipids mask detection. Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) .

- Low abundance : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence) or tandem MS (MRM mode) .

- Phosphonate stability : Monitor pH-dependent hydrolysis (optimize sample storage at -80°C, pH 6–7) .

Basic: What are the known metabolic pathways of this compound?

In vivo metabolism involves:

- Phase I : Oxidative deamination via monoamine oxidases (MAOs), producing 5-phosphonoheptanoic acid.

- Phase II : Glucuronidation at the amino group, detected via LC-MS/MS with stable isotope-labeled internal standards .

Note: Pathway validation requires -labeled tracer studies in hepatocyte models .

Advanced: How does stereochemistry influence its pharmacological profile?

The (S)-enantiomer typically exhibits higher NMDA affinity due to optimal hydrogen bonding with GluN1 subunit residues (e.g., Arg523). Experimental validation:

- Chiral chromatography : Use amylose-based columns to separate enantiomers .

- In silico docking : Simulate binding poses with AutoDock Vina, correlating ΔG values with in vitro IC .

Basic: What safety protocols are advised for handling this compound?

- PPE : Gloves, lab coat, and goggles (prevents dermal/ocular exposure).

- Ventilation : Use fume hoods during synthesis to avoid aerosolized phosphonate inhalation .

- Waste disposal : Neutralize acidic residues with bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.